molecular formula C20H19NO2 B2966556 N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide CAS No. 874466-20-3

N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide

Cat. No.: B2966556
CAS No.: 874466-20-3
M. Wt: 305.377
InChI Key: AETDFUVSUGTIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide (CAS: 853312-49-9; ChemSpider ID: 21490817) is a furan-propanamide derivative with the molecular formula C₂₀H₁₈ClNO₂ and a molecular weight of 339.819 g/mol . Its structure comprises a propanamide backbone substituted with a 5-phenylfuran-2-yl group at the third carbon and a 2-methylphenyl (o-tolyl) group at the amide nitrogen (Fig. 1). The furan ring is further substituted with a 3-chlorophenyl group, contributing to its aromatic and electronic properties. This compound is structurally related to polyimide precursors and bioactive amides, though its specific applications remain under investigation .

Properties

IUPAC Name

N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-15-7-5-6-10-18(15)21-20(22)14-12-17-11-13-19(23-17)16-8-3-2-4-9-16/h2-11,13H,12,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AETDFUVSUGTIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-methylphenyl)-3-(5-phenylfuran-2-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a propanamide backbone substituted with a 2-methylphenyl group and a 5-phenylfuran moiety, which contributes to its unique biological properties. The presence of these functional groups allows for various interactions with biological targets.

Property Details
IUPAC Name This compound
Molecular Formula C19H19NO2
Molecular Weight 295.36 g/mol
CAS Number [Insert CAS Number]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may be involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors that play roles in pain perception and inflammation, potentially leading to analgesic effects.
  • Cell Signaling Pathways : By modulating key signaling pathways, this compound may influence cellular responses, including apoptosis in cancer cells.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:

  • Study Findings : A study found that the compound reduced cell viability in breast cancer cells by inhibiting the PI3K/Akt signaling pathway, leading to increased apoptosis rates (IC50 values around 20 µM) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in chronic inflammatory diseases .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains:

  • Results : The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .

Case Studies

  • Cancer Cell Line Study :
    • Researchers evaluated the effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results indicated a dose-dependent reduction in cell proliferation, with notable morphological changes consistent with apoptosis.
  • Inflammation Model :
    • In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced swelling compared to controls, indicating its potential as an anti-inflammatory drug.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Modifications

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Differences Reference
N-(2-methylphenyl)-3-(5-(3-chlorophenyl)furan-2-yl)propanamide 3-chlorophenyl on furan; o-tolyl on amide C₂₀H₁₈ClNO₂ 339.819 Chlorine at furan’s 3-position enhances lipophilicity
N-(2-methylphenyl)-3-(5-(4-chlorophenyl)furan-2-yl)propanamide 4-chlorophenyl on furan; o-tolyl on amide C₂₀H₁₈ClNO₂ 339.819 Chlorine at furan’s 4-position alters steric/electronic effects
N-(2-nitrophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]propanamide 3-nitrophenyl on furan; 2-nitrophenyl on amide C₂₀H₁₆N₂O₆ 380.350 Nitro groups increase polarity and potential bioactivity
N-(2-ethylphenyl)-3-(3-methylphenyl)-2-(2H-tetrazol-5-yl)propanamide Tetrazole ring; ethyl/methyl substituents C₁₉H₂₁N₅O 335.400 Tetrazole introduces hydrogen-bonding and metabolic stability
3-[(5Z)-5-(3,4-dimethoxyphenyl)methylidene-thiazolidinone]-N-(2-methylphenyl)propanamide Thiazolidinone core; dimethoxyphenyl C₂₂H₂₂N₂O₄S₂ 442.550 Thiazolidinone enhances potential antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.